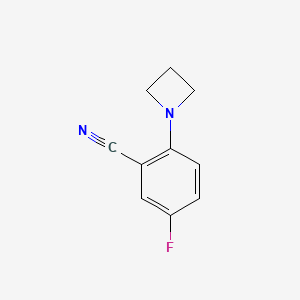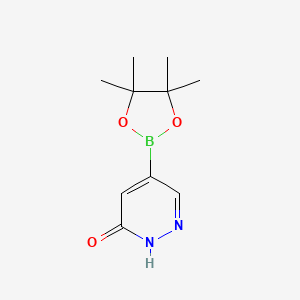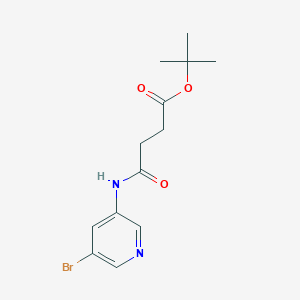![molecular formula C15H15NO3 B14766860 Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)
Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a methoxy group at the 3’-position, and a carboxylate ester group at the 2-position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl structure. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Alcohol derivatives of the biphenyl compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 5-amino-3’-hydroxy-[1,1’-biphenyl]-2-carboxylate
- Methyl 5-amino-3’-ethoxy-[1,1’-biphenyl]-2-carboxylate
- Methyl 5-amino-3’-methyl-[1,1’-biphenyl]-2-carboxylate
Comparison: Methyl 5-amino-3’-methoxy-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to its hydroxy and ethoxy analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl 4-amino-2-(3-methoxyphenyl)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-12-5-3-4-10(8-12)14-9-11(16)6-7-13(14)15(17)19-2/h3-9H,16H2,1-2H3 |
Clé InChI |
UXYLMBGLFTZOIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


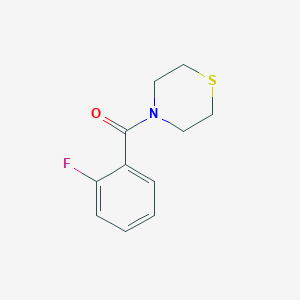


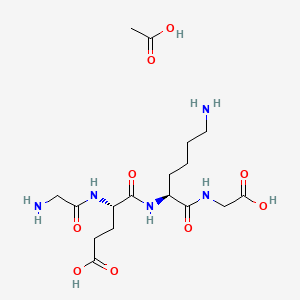
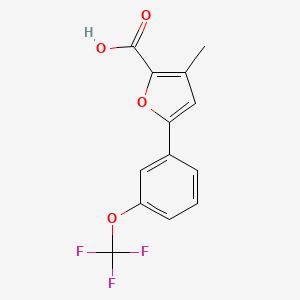
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

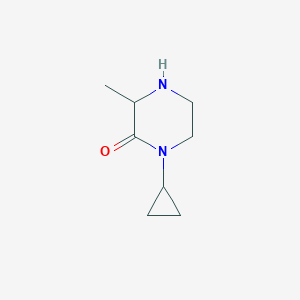
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
